![molecular formula C10H19NO B12283151 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol . It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol typically involves the reaction of butyraldehyde with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate. This reaction leads to the formation of isopropyl nor-tropinone, which is then hydrogenated using a nickel catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohols or amines.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies on its biological activity and interactions with biological targets.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another tropane alkaloid with similar structure but different substituents.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substituents and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-propyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
CYCQSJNMNUERLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2CCC(C1)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


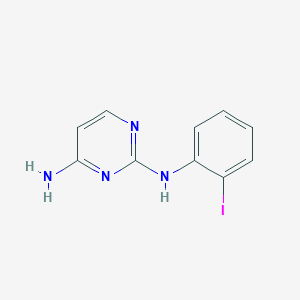
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
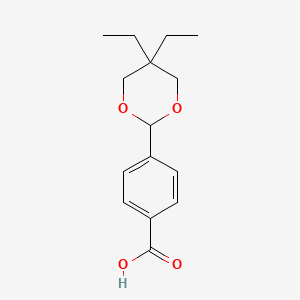
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
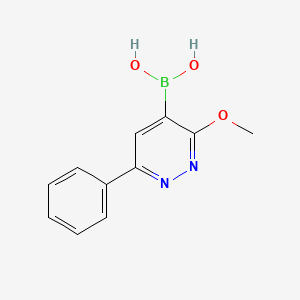
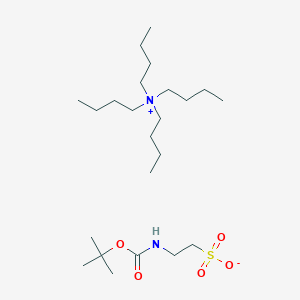

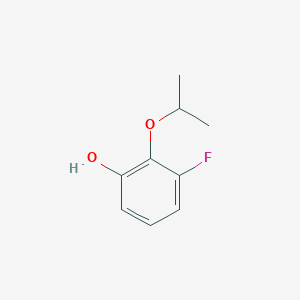
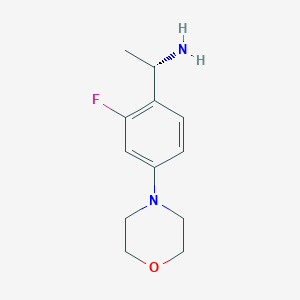
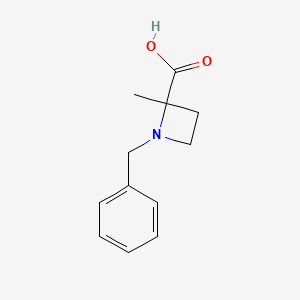
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
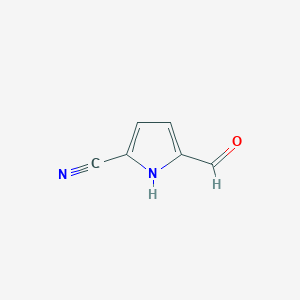
![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
